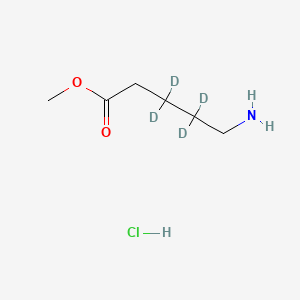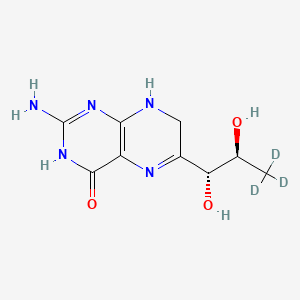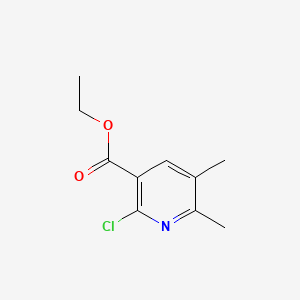
フルルビプロフェン硫酸塩
説明
Flurbiprofen sulfate is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid family. It is primarily used for its anti-inflammatory, analgesic, and antipyretic properties. Flurbiprofen sulfate is often indicated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is also used in ophthalmic solutions to prevent intraoperative miosis during ocular surgery .
科学的研究の応用
Flurbiprofen sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving NSAIDs and their derivatives.
Biology: Research on its effects on cellular processes and inflammation pathways.
Medicine: Clinical studies on its efficacy in treating inflammatory conditions and pain management.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control
作用機序
Target of Action
Flurbiprofen Sulfate, a nonsteroidal anti-inflammatory agent (NSAIA), primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
Flurbiprofen Sulfate exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing the production of prostaglandins . As a result, the inflammatory response is mitigated, leading to relief from symptoms such as pain and fever .
Biochemical Pathways
The primary biochemical pathway affected by Flurbiprofen Sulfate is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Flurbiprofen Sulfate prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) . This disruption in the pathway leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever . Additionally, it has been suggested that Flurbiprofen Sulfate may mediate neuroprotection against cerebral ischemia/reperfusion injury via the Akt/GSK-3β pathway .
Pharmacokinetics
Flurbiprofen Sulfate exhibits rapid absorption and a drug disappearance half-life that is independent of the oral dose . The elimination of the intact drug from the peripheral circulation is biphasic and rapid . Following a single oral dose of 100 mg of Flurbiprofen, drug bioavailability is equivalent using regimens of four 25-mg tablets, two 50-mg tablets, or one 100-mg tablet once daily . It is primarily metabolized in the liver via CYP2C9, with the major metabolite being 4-hydroxy-flurbiprofen, which is inactive . Over 99% of the drug is bound to plasma proteins, primarily albumin .
Result of Action
The inhibition of prostaglandin synthesis by Flurbiprofen Sulfate leads to a reduction in inflammation, pain, and fever . This makes it effective for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It may also be used to treat pain associated with dysmenorrhea and mild to moderate pain accompanied by inflammation (e.g., bursitis, tendonitis, soft tissue trauma) .
Action Environment
The action of Flurbiprofen Sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can lead to interactions that may alter its efficacy and safety profile . Additionally, patient-specific factors such as age, renal function, and hepatic function can impact the drug’s metabolism and excretion . It’s important to note that long-term administration of Flurbiprofen Sulfate appears neither to inhibit nor induce the drug’s metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of flurbiprofen sulfate typically involves the esterification of flurbiprofen with sulfuric acid. One common method includes the reaction of flurbiprofen with sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction yields flurbiprofen sulfate as the primary product .
Industrial Production Methods: Industrial production of flurbiprofen sulfate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: Flurbiprofen sulfate undergoes various chemical reactions, including:
Oxidation: Flurbiprofen sulfate can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert flurbiprofen sulfate back to flurbiprofen.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds are used under specific conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Flurbiprofen.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Structurally related to flurbiprofen and used for similar indications.
Fenoprofen: Shares similar pharmacological actions and is used to treat pain and inflammation.
Uniqueness: Flurbiprofen sulfate is unique due to its specific sulfate ester form, which may offer distinct pharmacokinetic properties and therapeutic advantages. Its use in ophthalmic solutions to prevent intraoperative miosis sets it apart from other NSAIDs .
特性
IUPAC Name |
sulfo 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO5S/c1-10(15(17)21-22(18,19)20)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGSLULZVAGEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675909 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-37-3 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 2-fluoro-α-methyl-, anhydride with sulfuric acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)propanoyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)










